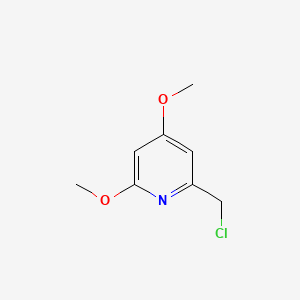

2-(Chloromethyl)-4,6-dimethoxypyridine

Description

2-(Chloromethyl)-4,6-dimethoxypyridine (CAS: 1056894-51-9) is a pyridine derivative featuring a chloromethyl (-CH$2$Cl) group at position 2 and methoxy (-OCH$3$) groups at positions 4 and 6. Its molecular formula is C$8$H${10}$ClNO$_2$, with a molar mass of approximately 187.6 g/mol. The compound is primarily utilized as an intermediate in organic synthesis due to the reactivity of the chloromethyl group, which enables further functionalization through nucleophilic substitution or coupling reactions . The methoxy groups contribute electron-donating effects, influencing the pyridine ring’s electronic properties and directing subsequent reactions.

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-(chloromethyl)-4,6-dimethoxypyridine |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3 |

InChI Key |

URFHEWIOZBTZDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethoxypyridine typically involves the chloromethylation of 4,6-dimethoxypyridine. One common method includes the reaction of 4,6-dimethoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-4,6-dimethoxypyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-(Azidomethyl)-4,6-dimethoxypyridine or 2-(Thiocyanoethyl)-4,6-dimethoxypyridine.

Oxidation: Formation of 2-(Chloromethyl)-4,6-dimethoxypyridine N-oxide.

Reduction: Formation of 2-Methyl-4,6-dimethoxypyridine.

Scientific Research Applications

2-(Chloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethoxypyridine depends on its specific application. In general, the compound can act as an alkylating agent, where the chloromethyl group reacts with nucleophiles in biological systems. This reaction can modify the structure and function of biomolecules, leading to various biological effects. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Chloromethyl)-4,6-dimethoxypyridine with four related compounds, highlighting key structural differences and their implications:

Physicochemical and Electronic Properties

- Electron-Donating Effects : Methoxy groups in the target compound activate the pyridine ring toward electrophilic substitution at specific positions (e.g., para to methoxy).

- Hydrogen Bonding: The amino group in 2-Amino-4,6-dimethoxypyrimidine facilitates crystal packing via N–H···O interactions, a feature absent in the chloromethyl-substituted analog .

Biological Activity

2-(Chloromethyl)-4,6-dimethoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with two methoxy groups at the 4 and 6 positions and a chloromethyl group at the 2 position. The presence of these substituents enhances its reactivity and interaction with biological targets.

- Molecular Formula : C_9H_{10}ClN_1O_2

- Molecular Weight : 187.64 g/mol

The mechanism of action for 2-(Chloromethyl)-4,6-dimethoxypyridine primarily involves its electrophilic chloromethyl group, which can react with nucleophilic sites in proteins or nucleic acids. This interaction can lead to:

- Covalent Bond Formation : The chloromethyl group forms covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may act as an agonist or antagonist in receptor binding studies, affecting various signal transduction pathways.

Antimicrobial Activity

Studies indicate that derivatives of 2-(Chloromethyl)-4,6-dimethoxypyridine exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites, leading to decreased enzyme activity. This property is particularly relevant in the context of drug design aimed at metabolic disorders.

Case Studies and Research Findings

A selection of research findings illustrates the biological activities and potential applications of 2-(Chloromethyl)-4,6-dimethoxypyridine:

| Study | Findings |

|---|---|

| Demonstrated enzyme inhibition through covalent bond formation with nucleophilic residues. | |

| Identified antimicrobial activity against Gram-positive and Gram-negative bacteria. | |

| Showed anticancer effects by inducing apoptosis in specific cancer cell lines. |

Example Research

In a notable study, researchers synthesized various derivatives of 2-(Chloromethyl)-4,6-dimethoxypyridine and evaluated their biological activities. The results indicated that modifications to the methoxy groups significantly influenced antimicrobial potency and selectivity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.